molecular formula C15H26O B1270992 (-)-epi-alpha-Bisabolol CAS No. 78148-59-1

(-)-epi-alpha-Bisabolol

Cat. No. B1270992
CAS RN: 78148-59-1
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves understanding the compound’s basic information such as its chemical formula, molecular weight, IUPAC name, and common uses.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the raw materials used, the conditions required for the synthesis, and the chemical reactions involved.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonds.



Chemical Reactions Analysis

This involves understanding the chemical reactions the compound undergoes, its reactivity with other compounds, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).


Safety And Hazards

This involves understanding the safety measures needed when handling the compound, its toxicity, and the hazards associated with its use.


Future Directions

This involves understanding the current research trends related to the compound and potential future applications or areas of study.


For each of these areas, you would typically review relevant academic papers, textbooks, and reputable online resources. Please consult with a subject matter expert or a librarian for assistance in finding and interpreting these resources. Remember to evaluate the credibility of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2R)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140604
Record name rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bisabolol, (-)-epi-

CAS RN

72059-10-0, 78148-59-1
Record name rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72059-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bisabolol, (-)-epi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078148591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-BISABOLOL, (-)-EPI-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VB7WIC8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-epi-alpha-Bisabolol
Reactant of Route 2
(-)-epi-alpha-Bisabolol
Reactant of Route 3
Reactant of Route 3
(-)-epi-alpha-Bisabolol
Reactant of Route 4
(-)-epi-alpha-Bisabolol
Reactant of Route 5
(-)-epi-alpha-Bisabolol
Reactant of Route 6
Reactant of Route 6
(-)-epi-alpha-Bisabolol

Citations

For This Compound
108
Citations
LF Villegas, A Marcalo, J Martin, ID Fernández… - J Nat Prod, 2001 - hero.epa.gov
… Bioassay-guided investigation of the ethanol extract of Peperomia galioides using a tensile strength method in mice as a monitor led to the isolation of epi-alpha-bisabolol (1) (ED(50) …
Number of citations: 62 hero.epa.gov
E Ramazani, M Akaberi, SA Emami… - Life Sciences, 2022 - Elsevier
Alpha-bisabolol (α-bisabolol), an unsaturated monocyclic sesquiterpene alcohol, is known as one of the “most-used herbal constituents” in the world. Various therapeutic and biological …
Number of citations: 13 www.sciencedirect.com
GPP Kamatou, AM Viljoen - Journal of the American oil chemists' society, 2010 - Springer
α-Bisabolol is a naturally occurring sesquiterpene alcohol which was first isolated from Matricaria chamomilla (Asteraceae) in the twentieth century and has since been identified in …
Number of citations: 424 link.springer.com
LF Villegas, A Marçalo, J Martin… - Journal of Natural …, 2001 - europepmc.org
… Bioassay-guided investigation of the ethanol extract of Peperomia galioides using a tensile strength method in mice as a monitor led to the isolation of epi-alpha-bisabolol (1) (ED(50) …
Number of citations: 28 europepmc.org
YJ Ramos, DL Moreira - Rev. Virtual Quím, 2019 - researchgate.net
The aim of this work is the study of the chemical composition and the seasonal variation of the essential oil from aerial parts of Peperomia galioides Kunth, collected at Serra dos Órgãos …
Number of citations: 7 www.researchgate.net
LB Eddin, NK Jha, SN Goyal, YO Agrawal… - Nutrients, 2022 - mdpi.com
α-Bisabolol is one of the important monocyclic sesquiterpenes, derived naturally from essential oils of many edible and ornamental plants. It was first obtained from Matricaria …
Number of citations: 28 www.mdpi.com
NKA Santos, FFG Rodrigues… - Journal of Essential …, 2013 - Taylor & Francis
The pharmaceutical industries has launched several new antibiotics in the last decades, however, the resistance against these drugs has increased. The essential oil of Vanillosmopsis …
Number of citations: 9 www.tandfonline.com
GO Leite, LHI Leite, RS Sampaio, MKA Araruna… - Fitoterapia, 2011 - Elsevier
The study examined the antiinflammatory and antinociceptive effects of the sesquiterpene (−)-α-bisabolol (BISA). The antiinflammatory effect was evaluated on acute models of …
Number of citations: 90 www.sciencedirect.com
L Alves Gomes Albertti, TL Delatte… - Frontiers in Plant …, 2018 - frontiersin.org
Candeia (Eremanthus erythropappus (DC) McLeisch, Asteraceae) is a Brazilian tree, mainly occurring in the cerrado areas. From ethnobotanical information its essential oil is known to …
Number of citations: 16 www.frontiersin.org
N Souri, MR Monsef-Esfehani, M Vazirian… - Traditional and …, 2020 - jtim.tums.ac.ir
Research on the antimicrobial effects of herbal extracts and natural compounds has proven that herbs have valuable sources of anti-infective agents, and numerous new compounds …
Number of citations: 2 jtim.tums.ac.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.